TBADN, also known as TBPDA, is primarily studied and applied in the field of organic light-emitting diodes (OLEDs) due to its blue fluorescent emission properties. Its non-planar molecular structure, attributed to the bulky tert-butyl group at the 2-position, offers several advantages in OLED applications [, ]:
While research on TBADN is primarily focused on OLEDs, its unique properties suggest potential for exploration in other areas:
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene is an organic compound characterized by its complex structure, which includes an anthracene core substituted with two naphthyl groups at the 9 and 10 positions and a tert-butyl group at the 2 position. Its molecular formula is , and it has garnered interest in various fields, particularly in organic electronics due to its photophysical properties. The presence of multiple aromatic rings contributes to its stability and luminescent characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
The synthesis of 2-tert-butyl-9,10-di(naphth-2-yl)anthracene typically involves multi-step organic reactions. Common methods include:
2-tert-butyl-9,10-di(naphth-2-yl)anthracene has several notable applications:
Interaction studies of 2-tert-butyl-9,10-di(naphth-2-yl)anthracene often focus on its photophysical properties and how they are influenced by molecular interactions. These studies include:
Several compounds share structural similarities with 2-tert-butyl-9,10-di(naphth-2-yl)anthracene. These include:
Compound Name | Structure Description | Unique Features |
---|---|---|
9,10-Diphenylanthracene | Anthracene core with two phenyl groups | Known for its high fluorescence efficiency |
9,10-Di(naphthalen-1-yl)anthracene | Anthracene core with naphthalene groups | Exhibits different electronic properties due to substitution pattern |
1,8-Diphenylanthracene | Anthracene core with phenyl groups at opposite ends | Displays unique photophysical behavior due to steric hindrance |
The uniqueness of 2-tert-butyl-9,10-di(naphth-2-yl)anthracene lies in its specific substitution pattern that enhances its stability and luminescent properties compared to other similar compounds. The tert-butyl group introduces steric hindrance that affects molecular packing and interaction dynamics within materials .
Thermogravimetric analysis of 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene reveals excellent thermal stability characteristics essential for organic electronic applications. The compound demonstrates remarkable thermal robustness with decomposition temperatures exceeding 250°C under nitrogen atmosphere [1]. The TGA curve shows a single-step decomposition process with 10% weight loss occurring at temperatures above 300°C, indicating superior thermal stability compared to many conventional organic semiconductors [2].
The thermal decomposition behavior follows a typical pattern for substituted anthracene derivatives, with the onset of decomposition occurring in the range of 250-400°C. This high thermal stability is attributed to the rigid anthracene core structure reinforced by the naphthyl substituents at the 9,10-positions [3]. The bulky tert-butyl group at the 2-position, while reducing molecular planarity, contributes to enhanced thermal stability through steric protection of the aromatic system [4].
Temperature Range (°C) | Weight Loss (%) | Process |
---|---|---|
25-100 | < 1 | Residual moisture/solvent |
100-250 | < 2 | Minimal decomposition |
250-300 | 5-10 | Onset decomposition |
300-400 | 30-50 | Primary decomposition |
400-500 | 80-90 | Complete decomposition |
Differential scanning calorimetry studies reveal distinctive thermal transition characteristics for 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene. The compound exhibits a sharp melting point at 126°C with a well-defined endothermic transition, indicating good crystalline order [5]. The DSC thermogram shows no significant glass transition temperature below 100°C, suggesting high molecular rigidity and stability in the solid state [1].
The melting enthalpy and crystallization behavior demonstrate the compound's tendency to form ordered crystalline structures, which is crucial for charge transport applications. The absence of polymorphic transitions in the temperature range of 40-330°C indicates thermal stability suitable for device operation [6]. The compound shows excellent thermal reversibility with minimal hysteresis between heating and cooling cycles, confirming structural integrity under thermal cycling conditions [7].
The ultraviolet-visible absorption spectra of 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene exhibit characteristic features of extended π-conjugated systems. In tetrahydrofuran solution, the compound displays dual absorption maxima at 375 nm and 395 nm, corresponding to the π-π* transitions of the anthracene core system [5]. These absorption bands are typical of 9,10-disubstituted anthracene derivatives and reflect the extended conjugation through the naphthyl substituents [8].
The molar absorption coefficient values are consistent with strongly allowed electronic transitions, indicating efficient light absorption in the near-ultraviolet region. The absorption spectrum shows well-resolved vibronic structure characteristic of rigid aromatic systems, with the 0-0 transition appearing at longer wavelengths and vibronic progressions at shorter wavelengths [9]. The spectral bandwidth and extinction coefficients suggest favorable optical properties for light-emitting applications [10].
Wavelength (nm) | Absorption Coefficient (M⁻¹cm⁻¹) | Assignment |
---|---|---|
375 | 45,000 | π-π* (0-0) |
395 | 38,000 | π-π* (0-1) |
350 | 25,000 | π-π* (0-2) |
320 | 15,000 | Higher energy transitions |
The fluorescence emission characteristics of 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene demonstrate excellent photoluminescence properties suitable for blue-emitting applications. The compound exhibits a strong fluorescence emission maximum at 431 nm in tetrahydrofuran solution, corresponding to deep-blue emission with Commission Internationale de l'Éclairage coordinates of x = 0.14 and y = 0.10 [5].
The photoluminescence quantum yield ranges from 40-80% depending on the measurement conditions and environment, indicating efficient radiative decay processes [11] [12]. The emission spectrum shows characteristic mirror-image symmetry with the absorption spectrum, confirming that emission originates from the same electronic states involved in absorption [8]. The fluorescence lifetime is typically in the range of 2-5 nanoseconds, consistent with efficient singlet-singlet transitions [13].
The emission properties are influenced by the molecular environment, with higher quantum yields observed in non-polar solvents compared to polar media. The compound exhibits minimal concentration quenching effects up to millimolar concentrations, suggesting weak intermolecular interactions in solution [11]. The emission color purity and high quantum yield make this compound particularly attractive for non-doped organic light-emitting diode applications [5].
Cyclic voltammetry investigations of 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene reveal well-defined redox behavior characteristic of anthracene-based organic semiconductors. The compound exhibits reversible oxidation and reduction processes with the highest occupied molecular orbital energy level positioned at -5.8 eV and the lowest unoccupied molecular orbital at -2.9 eV [5].
The oxidation process occurs at potentials greater than 1.0 V versus saturated calomel electrode, indicating stability against atmospheric oxidation under ambient conditions. The reduction process requires potentials more negative than -1.5 V versus saturated calomel electrode, demonstrating the compound's electron-accepting capability [14]. The electrochemical band gap of 2.9 eV correlates well with the optical band gap, confirming the accuracy of the energy level determinations [15].
The reversibility of both oxidation and reduction processes indicates good electrochemical stability, which is essential for device applications requiring repeated charge injection and extraction cycles. The peak current scaling with the square root of scan rate confirms diffusion-controlled electrochemical processes [16].
Charge carrier mobility studies reveal that 2-tert-Butyl-9,10-di(naphth-2-yl)anthracene exhibits ambipolar transport characteristics with both hole and electron conduction capabilities. Time-of-flight photoconductivity measurements indicate hole mobilities in the range of 10⁻⁴ to 10⁻³ cm²/V·s, while electron mobilities are typically one order of magnitude lower at 10⁻⁵ to 10⁻⁴ cm²/V·s [17] [18].
The charge transport mechanism follows a hopping model characteristic of organic semiconductors, with mobility values that are thermally activated. The relatively high hole mobility compared to electron mobility is attributed to the molecular orbital characteristics and intermolecular packing arrangements [19]. The compound shows good charge transport properties along π-π stacking directions, while exhibiting lower mobility in perpendicular directions [20].
Field-effect transistor studies confirm the ambipolar nature of charge transport, with balanced hole and electron injection from appropriate electrode materials. The mobility values are sufficient for organic light-emitting diode applications, where moderate charge transport capabilities are required for efficient device operation [18].
Measurement Method | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Temperature Range (K) |
---|---|---|---|
Time-of-Flight | 1.2 × 10⁻⁴ | 3.5 × 10⁻⁵ | 250-350 |
Field-Effect Transistor | 8.7 × 10⁻⁴ | 2.1 × 10⁻⁴ | 300-400 |
Space-Charge Limited Current | 6.3 × 10⁻⁴ | 1.8 × 10⁻⁴ | 298 |
The temperature dependence of charge carrier mobility follows an Arrhenius-type behavior with activation energies of approximately 0.15-0.25 eV for hole transport and 0.20-0.35 eV for electron transport. These values are consistent with thermally activated hopping transport in disordered organic materials [21]. The mobility anisotropy reflects the molecular packing structure, with preferential charge transport along specific crystallographic directions [18].
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